REACTION_SMILES
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[Br:1][CH2:2][c:3]1[cH:4][cH:5][c:6]([C:9]#[N:10])[cH:7][cH:8]1.[Cl:16][CH2:17][Cl:18].[OH2:19].[nH:11]1[cH:12][n:13][cH:14][cH:15]1>>[CH2:2]([c:3]1[cH:4][cH:5][c:6]([C:9]#[N:10])[cH:7][cH:8]1)[c:12]1[nH:11][cH:15][cH:14][n:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(CBr)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1c[nH]cn1
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Name
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Type
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product
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Smiles
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N#Cc1ccc(Cc2ncc[nH]2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |